N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide
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Overview
Description
N’-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide is a chemical compound with the molecular formula C8H8F3N3OS and a molar mass of 251.23 g/mol It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further linked to an ethanimidamide moiety through a thioether linkage
Preparation Methods
The synthesis of N’-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide involves several steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)pyridine-2-thiol with an appropriate ethanimidamide precursor under controlled conditions. The reaction typically requires the use of a base to deprotonate the thiol group, facilitating its nucleophilic attack on the ethanimidamide precursor. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
N’-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N’-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the molecular targets being studied .
Comparison with Similar Compounds
N’-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide can be compared with other similar compounds, such as:
2-(Trifluoromethyl)pyridine: This compound shares the trifluoromethyl-pyridine core but lacks the ethanimidamide moiety, resulting in different chemical properties and applications.
N-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]acetamide: This compound is structurally similar but has an acetamide group instead of an ethanimidamide group, leading to variations in reactivity and biological activity.
The uniqueness of N’-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8F3N3OS |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide |
InChI |
InChI=1S/C8H8F3N3OS/c9-8(10,11)5-2-1-3-13-7(5)16-4-6(12)14-15/h1-3,15H,4H2,(H2,12,14) |
InChI Key |
WOHVRECJJXXIOV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)SC/C(=N\O)/N)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=NO)N)C(F)(F)F |
Origin of Product |
United States |
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